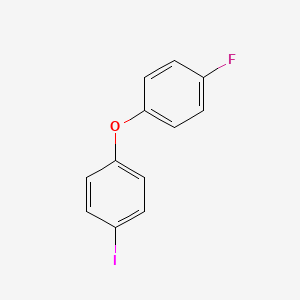
4-(4-Fluorophenoxy)iodobenzene
説明
4-(4-Fluorophenoxy)iodobenzene is a chemical compound with the CAS number 886762-45-4 . It is used as a building block in various transition metal-mediated C-C and C-N cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with an iodine atom and a fluorophenoxy group attached to it . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not directly available from the search results .科学的研究の応用
Organic Synthesis Applications
Fluorination of Phenols : 4-(4-Fluorophenoxy)iodobenzene is utilized in the efficient oxidative ipso-fluorination of para-substituted phenols, yielding a variety of fluorinated compounds. This method, leveraging hypervalent iodine(III) reagents, facilitates the synthesis of fluorohydroindolenone and fluorohydroquinolenone derivatives, important for pharmaceutical synthesis (O. Karam et al., 2004).
Radiosynthesis of No-Carrier-Added 4-[18F]Fluoroiodobenzene : An automated synthesis of no-carrier-added 4-[18F]fluoroiodobenzene has been developed, demonstrating its potential as a versatile building block in 18F radiochemistry for medical imaging applications (Jenilee D Way & F. Wuest, 2014).
Environmental Science Applications
- Degradation of Fluorobenzene : The biotransformation of fluorobenzene into various hydroxylated products, including 4-fluorophenol and 4-fluorocatechol, by Pseudomonas mendocina and recombinant Escherichia coli cells, has been investigated, highlighting the microbial pathways for degrading fluorinated aromatic compounds in the environment (L. C. Nolan & K. O’Connor, 2007).
Materials Science Applications
- Sulfonated Poly(ether ether ketone) : Research into novel sulfonated poly(ether ether ketone) materials with high selectivity for direct methanol fuel cell applications involves the synthesis of bisphenol monomers and copolymerization processes. These materials leverage the properties of fluorinated benzenes for improved performance in energy technologies (Hongtao Li et al., 2009).
Photophysical Studies
- Chromophore Aggregation and Planarization : The photophysics of 1,4-diethynyl-2-fluorobenzene in solutions and crystals have been studied to understand the effects of chromophore aggregation and planarization on the photophysical properties of poly(phenyleneethynylene)s. This research provides insights into the molecular interactions and structures influencing material properties (M. Levitus et al., 2001).
Safety and Hazards
The safety data sheet for iodobenzene suggests that it is a combustible liquid that is harmful if swallowed or inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . Similar precautions are likely applicable to 4-(4-Fluorophenoxy)iodobenzene.
特性
IUPAC Name |
1-fluoro-4-(4-iodophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FIO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSOWDQSUSZYOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

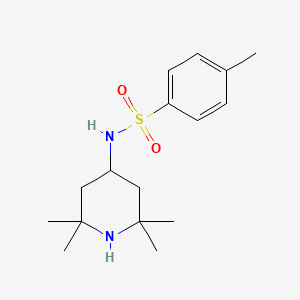
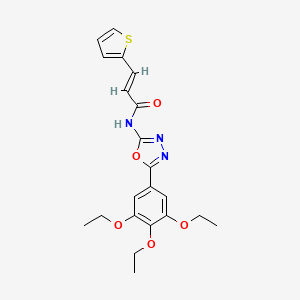
![3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone](/img/structure/B2690392.png)

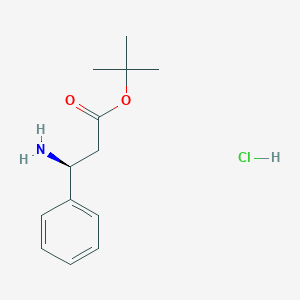
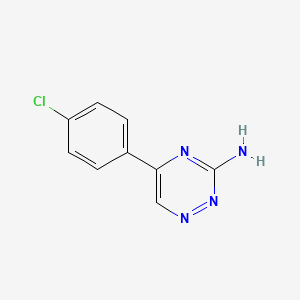

![N-(2,4-dimethylphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2690402.png)
![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2690403.png)
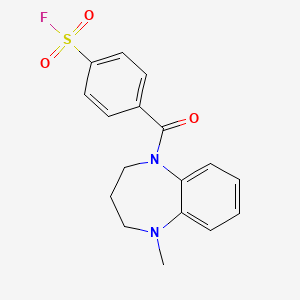
![6-methoxy-3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2690406.png)
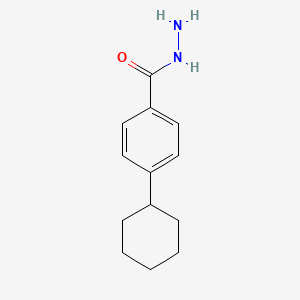

![1-{[(4-Chloro-2-nitrophenyl)sulfonyl]acetyl}pyrrolidine](/img/structure/B2690409.png)